2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 433245-13-7
VCID: VC0185742
InChI: InChI=1S/C15H17NO2S/c1-9-7-8-10(2)16(9)14-13(15(17)18)11-5-3-4-6-12(11)19-14/h7-8H,3-6H2,1-2H3,(H,17,18)
SMILES: CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)O)C
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

CAS No.: 433245-13-7

Main Products

VCID: VC0185742

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid - 433245-13-7

CAS No. 433245-13-7
Product Name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
IUPAC Name 2-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Standard InChI InChI=1S/C15H17NO2S/c1-9-7-8-10(2)16(9)14-13(15(17)18)11-5-3-4-6-12(11)19-14/h7-8H,3-6H2,1-2H3,(H,17,18)
Standard InChIKey SJKZSURXGGPPSD-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)O)C
Canonical SMILES CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)O)C
PubChem Compound 2055729
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator